4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide
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Overview
Description
4,5-Dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a sulfonamide group, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Chlorination: The starting material, 2-methylbenzene-1-sulfonamide, undergoes chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions.
Nitration: The chlorinated intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Substitution: Finally, the amine group is substituted with a 5-chloro-2-methylphenyl group through a nucleophilic substitution reaction, typically using a suitable base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4,5-Dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the 5-chloro-2-methylphenyl group, making it less complex.
N-(5-Chloro-2-methylphenyl)-2-methylbenzenesulfonamide: Similar structure but without the additional chlorine atoms at the 4 and 5 positions.
Uniqueness
4,5-Dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzene-1-sulfonamide is unique due to the presence of multiple chlorine atoms and the sulfonamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Properties
IUPAC Name |
4,5-dichloro-N-(5-chloro-2-methylphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-8-3-4-10(15)6-13(8)18-21(19,20)14-7-12(17)11(16)5-9(14)2/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHMAORDYYGSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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